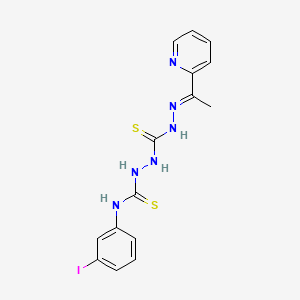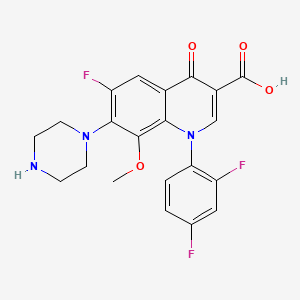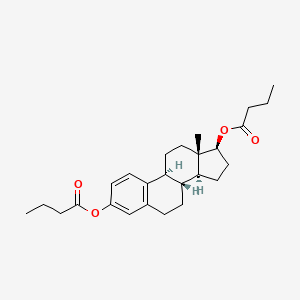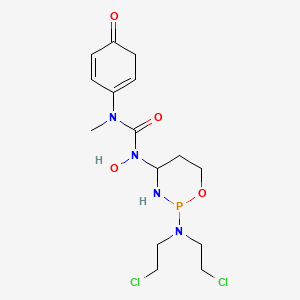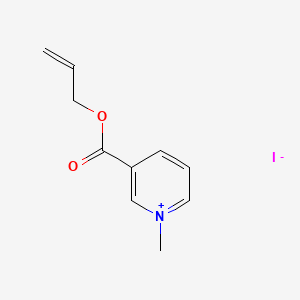
1-Methyl-4-allyloxy-carbonylpyridinium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-4-allyloxy-carbonylpyridinium iodide is a pyridinium salt with a unique structure that combines a pyridinium ring with an allyloxy-carbonyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Methyl-4-allyloxy-carbonylpyridinium iodide can be synthesized through a multi-step process involving the alkylation of pyridine derivatives. The typical synthetic route includes:
Alkylation of Pyridine: Pyridine is first alkylated with methyl iodide to form 1-methylpyridinium iodide.
Introduction of Allyloxy-Carbonyl Group: The 1-methylpyridinium iodide is then reacted with allyl chloroformate in the presence of a base such as triethylamine to introduce the allyloxy-carbonyl group, forming this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Methyl-4-allyloxy-carbonylpyridinium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the allyloxy-carbonyl group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridinium salts.
Wissenschaftliche Forschungsanwendungen
1-Methyl-4-allyloxy-carbonylpyridinium iodide has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Materials Science:
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design and development.
Biological Studies: Studied for its interactions with biological molecules and potential therapeutic effects.
Wirkmechanismus
The mechanism of action of 1-methyl-4-allyloxy-carbonylpyridinium iodide involves its interaction with molecular targets such as enzymes or receptors. The pyridinium ring can participate in π-π interactions, while the allyloxy-carbonyl group can form hydrogen bonds or covalent bonds with target molecules. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
- 1-Ethyl-4-methoxycarbonylpyridinium iodide
- 1-Methyl-4-phenylpyridinium iodide
- 1-Methyl-4-(4-morpholinylcarbonyl)pyridinium iodide
Comparison:
- 1-Ethyl-4-methoxycarbonylpyridinium iodide: Similar structure but with an ethyl group instead of a methyl group. It has different reactivity and applications.
- 1-Methyl-4-phenylpyridinium iodide: Contains a phenyl group, leading to different electronic properties and potential applications in materials science.
- 1-Methyl-4-(4-morpholinylcarbonyl)pyridinium iodide: Contains a morpholinyl group, which can enhance its solubility and interactions with biological molecules.
Eigenschaften
CAS-Nummer |
102583-98-2 |
|---|---|
Molekularformel |
C10H12INO2 |
Molekulargewicht |
305.11 g/mol |
IUPAC-Name |
prop-2-enyl 1-methylpyridin-1-ium-3-carboxylate;iodide |
InChI |
InChI=1S/C10H12NO2.HI/c1-3-7-13-10(12)9-5-4-6-11(2)8-9;/h3-6,8H,1,7H2,2H3;1H/q+1;/p-1 |
InChI-Schlüssel |
RVVKFHNBQKOOPU-UHFFFAOYSA-M |
Kanonische SMILES |
C[N+]1=CC=CC(=C1)C(=O)OCC=C.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


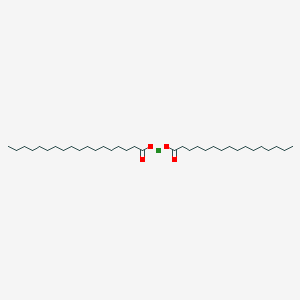
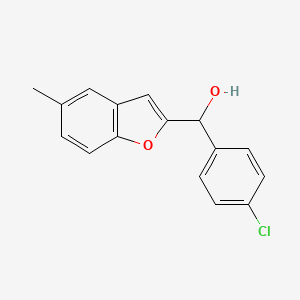

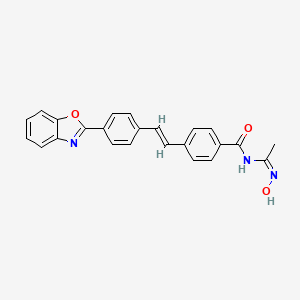

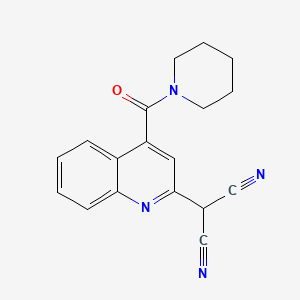
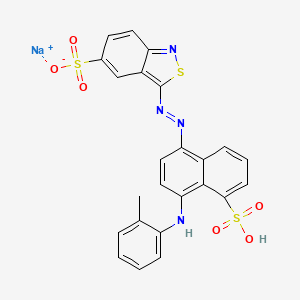
![2-Benzofuran-1,3-dione;[3-hydroxy-2-(hydroxymethyl)-2-methylpropyl] tetradecanoate](/img/structure/B12708681.png)
![5-[3-(2,5-Dimethoxyphenyl)propyl]-2-methylaniline](/img/structure/B12708685.png)
